molecular formula C7H12ClNOS B2542081 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride CAS No. 2230806-93-4

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride

Cat. No.: B2542081
CAS No.: 2230806-93-4
M. Wt: 193.69
InChI Key: ZGCSQFMPNXWERK-UHFFFAOYSA-N
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Description

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a thia-spiro ring system, which is a sulfur-containing heterocycle fused with a cyclohexane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thiol with a cyclohexanone derivative under acidic conditions.

    Amination: The next step involves the introduction of the amino group. This can be done by reacting the spirocyclic intermediate with ammonia or an amine under controlled conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-spiro ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Amides, secondary amines.

Scientific Research Applications

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-thiaspiro[3.4]octan-2-one: The non-hydrochloride form of the compound.

    3-Amino-1-thiaspiro[3.4]octan-2-one sulfoxide: An oxidized derivative.

    3-Amino-1-thiaspiro[3.4]octan-2-one sulfone: A further oxidized derivative.

Uniqueness

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the spirocyclic structure provides a rigid and unique scaffold that can interact with biological targets in a specific manner, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

3-amino-1-thiaspiro[3.4]octan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c8-5-6(9)10-7(5)3-1-2-4-7;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSQFMPNXWERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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